Bim BH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bim BH3 is a pro-apoptotic member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. The Bcl-2 family is divided into three subfamilies: anti-apoptotic proteins, pro-apoptotic multi-domain proteins, and pro-apoptotic BH3-only proteins like this compound. This compound is essential for initiating apoptosis by interacting with and neutralizing anti-apoptotic proteins, thereby promoting cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bim BH3 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound peptides may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the this compound peptide, which is then purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bim BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bax and Bak, which then initiate apoptosis .
Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in buffer solutions at neutral pH and body temperature. Fluorescence resonance energy transfer (FRET) and co-immunoprecipitation are common techniques used to study these interactions .
Major Products Formed: The primary outcome of this compound interactions is the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which triggers the caspase cascade and ultimately results in cell death .
Scientific Research Applications
Bim BH3 has numerous applications in scientific research, particularly in the fields of cancer biology and apoptosis research. It is used to study the mechanisms of cell death and to develop therapies that target apoptotic pathways. For example, this compound peptides are used in dynamic BH3 profiling to predict the efficacy of anticancer treatments by measuring early apoptotic events .
In addition, this compound is used in the development of BH3 mimetics, which are drugs designed to mimic the action of BH3-only proteins and induce apoptosis in cancer cells. These mimetics have shown promise in treating various cancers by overcoming resistance to traditional therapies .
Mechanism of Action
Bim BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This interaction frees pro-apoptotic proteins Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.
Comparison with Similar Compounds
Bim BH3 is one of several BH3-only proteins, which include Bid, Puma, Bad, and Noxa. These proteins share a common BH3 domain that allows them to interact with anti-apoptotic Bcl-2 family members. this compound is unique in its ability to bind to a broader range of anti-apoptotic proteins and its potent pro-apoptotic activity .
List of Similar Compounds:- Bid
- Puma
- Bad
- Noxa
- Bmf
- Hrk
- Bik
Each of these BH3-only proteins has distinct binding affinities and specificities for different anti-apoptotic proteins, contributing to the regulation of apoptosis in various cellular contexts .
Biological Activity
Bim (Bcl-2-interacting mediator of cell death) is a member of the BH3-only protein family, which plays a critical role in the regulation of apoptosis. The Bim BH3 domain is particularly significant as it mediates interactions with pro-survival Bcl-2 family proteins and directly activates pro-apoptotic proteins like Bax and Bak. This article explores the biological activity of this compound, including its mechanisms, interactions, and implications in various biological contexts.
This compound functions primarily through two mechanisms: sensitization and activation .
- Sensitization : Bim binds to pro-survival proteins (e.g., Bcl-2, Bcl-xL) to inhibit their function, thereby promoting apoptosis indirectly.
- Activation : Bim can also directly engage Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic process.
Table 1: Mechanisms of this compound Activity
Mechanism | Description |
---|---|
Sensitization | Inhibition of pro-survival proteins, allowing apoptosis to proceed |
Activation | Direct binding to Bax/Bak, inducing MOMP |
Structural Insights
Bim is classified as an intrinsically unstructured protein in the absence of binding partners. Upon interaction with pro-survival proteins, the BH3 domain adopts an α-helical structure, facilitating its binding through hydrophobic interactions. This conformational change is crucial for its function as it allows Bim to effectively neutralize pro-survival factors and activate apoptotic pathways .
Study 1: Genetic Analysis of Bim Function
A study investigated the role of Bim in vivo using genetically modified mice with mutations in the this compound domain. The findings indicated that while Bim could bind to prosurvival relatives, its ability to initiate apoptosis was not solely dependent on these interactions. This suggests a complex mechanism where both direct activation and sensitization are required for effective apoptosis induction .
Study 2: Localization and Import Mechanisms
Research has shown that Bim is imported into the outer mitochondrial membrane via a C-terminal mitochondrial targeting signal. This localization is essential for its function in activating Bax and Bak. The study highlighted that alterations in the import process could significantly affect apoptotic signaling pathways .
Table 2: Key Findings from Recent Studies
Clinical Implications
Bim's role in apoptosis has significant implications for cancer therapy. Increased expression or activity of Bim may enhance the effectiveness of chemotherapy by promoting cancer cell death. Conversely, reduced levels of Bim are associated with tumor progression and resistance to therapy . Understanding these dynamics can inform therapeutic strategies that manipulate Bim activity.
Properties
Molecular Formula |
C108H170N32O31S |
---|---|
Molecular Weight |
2444.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1 |
InChI Key |
VPTGYWMREYGKIX-BGHXVXDTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.